N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group, a hydroxymethyl group, and a mercapto-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Mercapto Group: The mercapto group is introduced via thiolation reactions, often using thiourea or other sulfur-containing reagents.
Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, typically involving formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the imidazole ring.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dechlorinated products, modified imidazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The imidazole ring is a common motif in many biologically active molecules, and the presence of the chlorobenzyl and mercapto groups may enhance its activity against certain biological targets.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It may also serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The mercapto group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The chlorobenzyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-(5-methyl-2-mercapto-1H-imidazol-1-yl)acetamide: Similar structure but with a methyl group instead of a hydroxymethyl group.
N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The hydroxymethyl group offers additional sites for chemical modification, while the mercapto group allows for strong interactions with biological targets.
This compound’s versatility makes it a valuable tool in various fields of research and industry, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c14-10-3-1-9(2-4-10)5-15-12(19)7-17-11(8-18)6-16-13(17)20/h1-4,6,18H,5,7-8H2,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIKUJLEKUDEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C(=CNC2=S)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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